molecular formula C20H18O2 B12372770 Chitinase-IN-6

Chitinase-IN-6

Cat. No.: B12372770
M. Wt: 290.4 g/mol
InChI Key: ZEXPRWIQPZYRHZ-LDADJPATSA-N
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Description

Chitinase-IN-6 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin Chitin is a major component of the exoskeletons of arthropods and the cell walls of fungi

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chitinase-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance the inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chitinase-IN-6 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity to identify the most potent compounds.

Scientific Research Applications

Chitinase-IN-6 has a wide range of scientific research applications, including:

    Agriculture: Used as a biopesticide to protect crops from fungal pathogens and insect pests.

    Medicine: Investigated for its potential to treat diseases caused by chitin-containing pathogens, such as fungal infections.

    Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.

Mechanism of Action

Chitinase-IN-6 exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their activity. This prevents the hydrolysis of chitin, disrupting the growth and development of chitin-containing organisms. The molecular targets of this compound include the catalytic residues of chitinase enzymes, which are essential for their enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Chitinase-IN-1: Another potent chitinase inhibitor with a different core structure.

    Chitinase-IN-2: Known for its high selectivity towards specific chitinase isoforms.

    Chitinase-IN-3: Exhibits strong inhibitory activity but with different pharmacokinetic properties.

Uniqueness

Chitinase-IN-6 is unique due to its high potency and broad-spectrum activity against various chitinase enzymes. Its chemical structure allows for strong binding to the active site, making it a valuable tool in both research and practical applications.

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3E)-3-[(4-ethylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one

InChI

InChI=1S/C20H18O2/c1-3-15-6-8-16(9-7-15)12-18-13-19(22-20(18)21)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3/b18-12+

InChI Key

ZEXPRWIQPZYRHZ-LDADJPATSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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